1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
Description
This compound features a 1,4-thiazepane core (a seven-membered heterocyclic ring containing nitrogen at position 1 and sulfur at position 4) modified with a phenyl group at position 7 and a sulfone (dioxido) group on the sulfur atom. The ethanone moiety is substituted with a pyridin-4-ylthio group, introducing a sulfur-linked pyridine ring. The sulfone group enhances polarity and metabolic stability, while the pyridinylthio moiety may contribute to electronic interactions in biological systems.
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(14-24-16-6-9-19-10-7-16)20-11-8-17(25(22,23)13-12-20)15-4-2-1-3-5-15/h1-7,9-10,17H,8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIAJWPIKGDHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 7-Phenyl-1,4-thiazepane
The 1,4-thiazepane ring system is synthesized via a conjugate addition-cyclization sequence using α,β-unsaturated esters and 1,2-amino thiols. For example, reaction of 3-(2-thienyl)acrylic acid with N-Boc-cysteamine under basic conditions (DBU, imidazole) in acetonitrile yields the 1,4-thiazepanone precursor 3a in 53% yield. This method is adaptable to phenyl-substituted acrylic acids to generate the 7-phenyl variant.
Reaction Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | DBU (1.5 equiv) | 11% → 53% |
| Additive | Imidazole (0.2 equiv) | Prevents side reactions |
| Solvent | Acetonitrile (rt) | Shorter reaction time |
Functionalization to 1,4-Thiazepane
Reduction of the thiazepanone intermediate (3a ) to the corresponding thiazepane (4a ) is achieved using NaBH₄/I₂ in THF, yielding 4a in 80% yield. Subsequent Boc deprotection under acidic conditions (HCl/dioxane) provides the free amine for further functionalization.
Installation of the Pyridin-4-ylthio Ethanone Group
Nucleophilic Substitution for Thioether Formation
The pyridin-4-ylthio moiety is introduced via a two-step sequence:
- Chloroacetylation : Reaction of the thiazepane sulfone with chloroacetyl chloride in the presence of Et₃N yields 4-chloroacetyl-7-phenyl-1,1-dioxido-1,4-thiazepane.
- Thiol Substitution : Treatment with pyridin-4-thiol in DMF/K₂CO₃ at 60°C for 6 h affords the target compound in 67% yield.
Substitution Reaction Optimization
| Parameter | Variation | Yield Impact |
|---|---|---|
| Base | K₂CO₃ vs. NaOH | 67% vs. 52% |
| Solvent | DMF vs. THF | Higher polarity improves kinetics |
Final Compound Characterization
Spectroscopic Profiling
Crystallographic Validation
Single-crystal X-ray diffraction of a related analog confirms the chair conformation of the thiazepane ring and the planar geometry of the pyridin-4-ylthio group.
Scale-Up and Process Optimization
Pilot-Scale Synthesis
A kilogram-scale process using continuous flow chemistry reduces reaction times by 40% while maintaining a 71% overall yield. Key modifications include:
- Cyclization : Tubular reactor with residence time = 30 min.
- Oxidation : Packed-bed column with immobilized mCPBA.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost Efficiency |
|---|---|---|---|
| Sequential Linear | 5 | 48% | Moderate |
| Convergent | 4 | 56% | High |
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated pyridine derivatives or substituted thiazepane derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazepane ring fused with a dioxido group and substituted with phenyl and pyridinyl moieties. The synthesis typically involves multi-step organic reactions, requiring careful optimization of conditions such as temperature and solvent choice to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and monitor the synthesis process.
Biological Activities
The biological activity of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is predicted to be significant due to its structural features. Compounds with similar structures have shown diverse biological activities, including:
- Antimicrobial Activity : Studies indicate that thiazepane derivatives can exhibit antibacterial properties due to their ability to interact with bacterial cell membranes.
- Anticancer Properties : Preliminary research suggests potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Potential Applications
The unique properties of this compound open avenues for various applications:
Medicinal Chemistry
Given its structural characteristics, this compound may serve as a lead compound in drug development targeting:
- Metabolic Disorders : It may be explored for its potential in treating conditions such as diabetes and obesity by modulating enzyme activity linked to glucose metabolism.
- Neurological Disorders : The compound could be investigated for effects on cognitive functions and neuroprotection.
Drug Development
The compound's ability to interact with biological targets positions it well for further development into pharmaceuticals. Its efficacy can be evaluated through:
- In vitro Studies : Assessing its pharmacodynamics and pharmacokinetics against various biological pathways.
- In vivo Studies : Evaluating therapeutic effects in animal models for diseases like diabetes or cancer.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazepane ring and pyridine ring can engage in hydrogen bonding, hydrophobic interactions, or π-π stacking with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Diversity
- JWH Series (e.g., JWH-250, JWH-302): These compounds feature an indole core fused to an ethanone group. The indole scaffold is rigid and aromatic, favoring interactions with cannabinoid receptors .
- Triazole-Based Ethanone (): Contains a 1,2,4-triazole ring, a planar, electron-deficient heterocycle that may enhance hydrogen-bonding interactions compared to the thiazepane .
- Pyrazolo-Pyrimidinones (): A fused pyrazolo[3,4-d]pyrimidine core, which is structurally rigid and commonly associated with kinase inhibition .
Functional Group Analysis
- Sulfone vs. Sulfonyl/Thioether: The target’s sulfone group increases polarity (logP reduction) and oxidative stability compared to thioethers in JWH or pyrazolo-pyrimidinones. Sulfonyl groups in triazole-based compounds () share similar polarity but lack the conformational flexibility of the thiazepane .
- Pyridinyl vs.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight & Polarity: The target’s sulfone and pyridinyl groups likely result in higher polarity (e.g., lower logP) compared to JWH compounds (C22H25NO2), which prioritize lipophilicity for cannabinoid receptor binding .
Analytical Characterization
Biological Activity
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that belongs to the thiazepane family. This compound's unique structural features, including a thiazepane ring and various substituents, suggest significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19N O3S |
| Molecular Weight | 349.5 g/mol |
| CAS Number | 2034534-92-2 |
The presence of the dioxido group enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that thiazepane derivatives exhibit notable antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that compounds with thiazepane rings can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Activity
Thiazepane derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The compound's interaction with cellular receptors and enzymes may lead to altered gene expression related to cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, which can disrupt cancer cell metabolism or bacterial growth.
Receptor Interaction: Modulation of receptor activity on cell surfaces could influence cellular responses, potentially leading to therapeutic effects.
Gene Expression Regulation: The compound may affect the expression of genes associated with cellular processes such as apoptosis and inflammation .
Case Studies
Several case studies have highlighted the biological activities of similar thiazepane derivatives:
- Antimicrobial Study: A study demonstrated that a related thiazepane compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL.
- Anticancer Research: In vitro studies showed that another thiazepane derivative induced apoptosis in breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM, suggesting potential for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
